molecular formula C11H11NO2 B2535222 3-Methyl-4-phenyl-pyrrolidine-2,5-dione CAS No. 10137-40-3

3-Methyl-4-phenyl-pyrrolidine-2,5-dione

Cat. No.: B2535222
CAS No.: 10137-40-3
M. Wt: 189.214
InChI Key: BCLBGXKRVJVNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-phenyl-pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine ring substituted with methyl and phenyl groups. This compound is part of the pyrrolidine-2,5-dione family, known for their versatile applications in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-phenyl-pyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetic acid with methylamine, followed by cyclization with succinic anhydride under acidic conditions . The reaction conditions often include heating and the use of solvents like toluene or acetic acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-phenyl-pyrrolidine-2,5-dione stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to selectively inhibit carbonic anhydrase isoenzymes makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-methyl-4-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-9(11(14)12-10(7)13)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLBGXKRVJVNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)NC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660622
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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